An In-depth Technical Guide to 6-Bromo-4,4-dimethylthiochroman
An In-depth Technical Guide to 6-Bromo-4,4-dimethylthiochroman
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological relevance of 6-Bromo-4,4-dimethylthiochroman. This compound is a key intermediate in the synthesis of Tazarotene, a third-generation topical retinoid used in the treatment of psoriasis, acne, and photoaging.[1] This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.
Physicochemical Properties
While extensive experimental data for 6-Bromo-4,4-dimethylthiochroman is not widely published, the following table summarizes its known and predicted physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃BrS | |
| Molecular Weight | 257.19 g/mol | [2][3] |
| Physical Form | Solid | [4] |
| CAS Number | 112110-44-8 | |
| Predicted XlogP | 4.4 | [5] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| Storage Temperature | 2-8°C, sealed in dry conditions | [4] |
Synthesis and Analysis: Experimental Protocols
Plausible Synthesis Protocol
The synthesis of 6-Bromo-4,4-dimethylthiochroman can be envisioned through a multi-step process starting from commercially available materials. A plausible synthetic route is outlined below. This proposed pathway is based on established chemical reactions for the formation of the thiochroman ring system and subsequent bromination.
Step 1: Synthesis of 4-bromo-thiophenol
This step involves the bromination of thiophenol.
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Materials: Thiophenol, Bromine, Carbon tetrachloride (or another suitable inert solvent).
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Procedure:
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Dissolve thiophenol in carbon tetrachloride in a reaction vessel equipped with a dropping funnel and a stirrer.
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Cool the solution in an ice bath.
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Slowly add a solution of bromine in carbon tetrachloride dropwise to the cooled thiophenol solution with constant stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, wash the reaction mixture with a solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-bromo-thiophenol.
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Step 2: Synthesis of 3-(4-bromophenylthio)-3-methylbutanoic acid
This step involves the reaction of 4-bromo-thiophenol with 3,3-dimethylacrylic acid.
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Materials: 4-bromo-thiophenol, 3,3-dimethylacrylic acid, a suitable base (e.g., pyridine or triethylamine), and a solvent (e.g., toluene).
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Procedure:
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Combine 4-bromo-thiophenol and 3,3-dimethylacrylic acid in toluene.
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Add the base to the mixture and heat the reaction under reflux for several hours.
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Monitor the reaction by TLC.
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After completion, cool the reaction mixture and acidify with dilute hydrochloric acid.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield 3-(4-bromophenylthio)-3-methylbutanoic acid.
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Step 3: Cyclization to 6-Bromo-4,4-dimethylthiochroman-2-one
This step involves an intramolecular Friedel-Crafts acylation.
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Materials: 3-(4-bromophenylthio)-3-methylbutanoic acid, Polyphosphoric acid (PPA) or another suitable cyclizing agent.
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Procedure:
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Heat polyphosphoric acid to a temperature of approximately 80-100°C.
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Slowly add 3-(4-bromophenylthio)-3-methylbutanoic acid to the hot PPA with vigorous stirring.
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Continue heating and stirring for a few hours until the reaction is complete (monitored by TLC).
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Pour the hot reaction mixture onto crushed ice with stirring.
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Extract the product with an organic solvent.
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Wash the organic extract with a saturated sodium bicarbonate solution, water, and brine.
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Dry the organic layer and remove the solvent to give the crude thiochromanone.
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Step 4: Reduction to 6-Bromo-4,4-dimethylthiochroman
This final step involves the reduction of the ketone functionality.
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Materials: 6-Bromo-4,4-dimethylthiochroman-2-one, a reducing agent (e.g., triethylsilane), and a strong acid (e.g., trifluoroacetic acid).
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Procedure:
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Dissolve the thiochromanone in a suitable solvent like dichloromethane.
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Add triethylsilane to the solution.
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Slowly add trifluoroacetic acid to the mixture at room temperature.
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Stir the reaction mixture for several hours until completion.
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Quench the reaction by carefully adding a saturated solution of sodium bicarbonate.
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Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
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Purify the crude product by column chromatography to obtain 6-Bromo-4,4-dimethylthiochroman.
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Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
As an intermediate in the synthesis of Tazarotene, the purity of 6-Bromo-4,4-dimethylthiochroman is critical. HPLC is a standard method for assessing the purity of such pharmaceutical intermediates.
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Instrumentation: A standard HPLC system equipped with a UV detector.
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Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
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Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid often added to improve peak shape). A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration over the course of the run to elute compounds with varying polarities.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: UV detection at a wavelength where the compound has significant absorbance, likely in the range of 220-280 nm. A photodiode array (PDA) detector would be ideal for method development to determine the optimal wavelength.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve a accurately weighed sample of 6-Bromo-4,4-dimethylthiochroman in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
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Procedure:
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Equilibrate the column with the initial mobile phase composition.
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Inject the sample solution.
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Run the gradient program.
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Monitor the chromatogram for the main peak corresponding to 6-Bromo-4,4-dimethylthiochroman and any impurity peaks.
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The purity can be calculated based on the relative peak areas.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of 6-Bromo-4,4-dimethylthiochroman can be confirmed using NMR spectroscopy. A ¹H NMR spectrum for this compound is available.
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Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
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Solvent: Deuterated chloroform (CDCl₃) is a common solvent for this type of compound.
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Expected ¹H NMR Signals: The spectrum would be expected to show signals corresponding to the aromatic protons on the brominated ring, the methylene protons of the thiochroman ring, and a singlet for the two methyl groups.
Biological Context and Signaling Pathway
6-Bromo-4,4-dimethylthiochroman is a crucial precursor in the synthesis of Tazarotene. Tazarotene is a prodrug that is converted in the body to its active form, tazarotenic acid. Tazarotenic acid is a selective agonist for retinoic acid receptors (RARs), with a particular affinity for the RAR-β and RAR-γ subtypes.
The binding of tazarotenic acid to these nuclear receptors leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to changes in cellular proliferation and differentiation. This mechanism of action is central to its therapeutic effects in hyperproliferative and inflammatory skin conditions.
Mandatory Visualizations
Logical Workflow for Synthesis
The following diagram illustrates a plausible logical workflow for the synthesis of 6-Bromo-4,4-dimethylthiochroman.
References
- 1. 6-bromo-4,4-dimethylthiochroman | Pharmaceutical Intermediate | 112110-44-8 - PHMO [phmo.com]
- 2. 6-bromo-4,4-dimethylthiochroman - CAS - 112110-44-8 | Axios Research [axios-research.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 6-Bromo-4,4-dimethylthiochroman | 112110-44-8 [sigmaaldrich.com]
- 5. PubChemLite - 6-bromo-4,4-dimethylthiochroman (C11H13BrS) [pubchemlite.lcsb.uni.lu]
